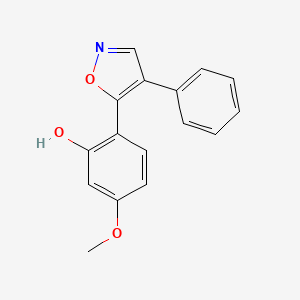

5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol

Description

Properties

IUPAC Name |

5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-12-7-8-13(15(18)9-12)16-14(10-17-20-16)11-5-3-2-4-6-11/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTPSQZXBZIJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=NO2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The isoxazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinones.

Reduction: Reduced isoxazole derivatives.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the isoxazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

Key Observations :

- The target compound’s 1,2-oxazole core distinguishes it from 1,3,4-oxadiazole and triazole derivatives, which exhibit different electronic and steric properties.

- Methoxy and phenyl substituents are common in antimicrobial and antifungal agents (e.g., benzothiazole and triazole derivatives).

- The 1,2-oxazole ring in the target compound may offer greater stability compared to 1,3,4-oxadiazoles, which are associated with acute toxicity (e.g., H302, H315).

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- Benzothiazoles and triazoles exhibit higher thermal stability due to aromatic conjugation.

Biological Activity

5-Methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a unique structure that combines a methoxy group with an oxazole ring, which may contribute to its diverse biological effects.

- Chemical Name: this compound

- Molecular Formula: C16H13NO3

- Molecular Weight: 267.2793 g/mol

- CAS Number: 67363-58-0

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the methoxy and phenolic groups. This multi-step synthesis can be optimized for yield and purity using advanced techniques such as continuous flow reactors and chromatographic purification methods.

Antimicrobial Properties

Research indicates that compounds with oxazole rings demonstrate significant antimicrobial activity. For instance, studies have shown that derivatives containing oxazole structures can inhibit various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, oxazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. The mechanism may involve the inhibition of specific enzymes or receptors associated with cancer proliferation. A notable study highlighted that compounds with methoxy substitutions showed enhanced antiproliferative activity compared to their unsubstituted counterparts .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Research indicates that oxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Some derivatives have demonstrated IC50 values lower than standard anti-inflammatory drugs like celecoxib, indicating a strong potential for therapeutic applications in inflammatory diseases .

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the oxazole ring may interact with enzymes and receptors involved in key biochemical pathways. This dual interaction could modulate cellular responses effectively.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol, and how can reaction conditions be optimized?

The synthesis of oxazole-containing phenolic derivatives typically involves multi-step protocols. For example, oxazole ring formation can be achieved via cyclization reactions using dehydrating agents like phosphorus oxychloride (POCl₃) or acetic anhydride under reflux conditions . Key steps include:

- Oxazole ring construction : Reacting a nitrile derivative with hydroxylamine, followed by cyclization.

- Phenolic group protection : Methoxy groups are often introduced early to prevent undesired side reactions.

- Coupling reactions : Suzuki-Miyaura cross-coupling may link the oxazole and phenyl moieties.

Optimization requires monitoring reaction progress via TLC or HPLC, adjusting temperature (e.g., 80–120°C), and using inert atmospheres to avoid oxidation. Yields can be improved by slow addition of reagents and controlled pH .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow high-quality crystals.

- Data collection : Employ a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement : Use SHELXL for small-molecule refinement, which handles anisotropic displacement parameters and hydrogen bonding networks effectively .

- Visualization : ORTEP-3 or WinGX can generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., π-π stacking) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm methoxy, phenolic OH, and oxazole proton environments. Aromatic protons in the oxazole ring typically appear as doublets (δ 7.5–8.5 ppm) .

- FT-IR : Peaks at ~3200 cm⁻¹ (phenolic OH stretch) and ~1600 cm⁻¹ (C=N oxazole stretch) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or low-resolution reflections?

Disordered regions can be modeled using SHELXL ’s PART instruction to split occupancy. For low-resolution data (<1.0 Å):

Q. What computational methods are suitable for studying the electronic properties and bioactivity of this compound?

- DFT calculations : Use B3LYP/6-311G(d,p) to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for reactivity prediction .

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .

- MD simulations : GROMACS to assess stability in aqueous or lipid bilayer environments.

Q. How can researchers evaluate the compound’s potential toxicity and handle safety concerns during experiments?

- In vitro assays : Use MTT assays on HEK293 or HepG2 cells to assess cytotoxicity.

- Safety protocols : Refer to SDS guidelines for phenolic compounds:

- Wear nitrile gloves and safety goggles (skin/eye irritation risk: H315, H319) .

- Store in amber vials at 4°C to prevent photodegradation.

- Waste disposal : Neutralize with sodium bicarbonate before incineration.

Q. What strategies address solubility challenges in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.